2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one
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Overview
Description
2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one is an organic compound with the molecular formula C20H15NOS. It is a complex molecule that features a phenyl group, a thienylmethyl group, and an indene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindene-1,3-dione with 2-thienylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an appropriate solvent like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or thienyl rings, introducing various functional groups depending on the reagents used
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylindene-1,3-dione
- 2-Thienylmethylamine
- Indene derivatives
Uniqueness
2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one is unique due to its combination of a phenyl group, a thienylmethyl group, and an indene backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-phenyl-3-(thiophen-2-ylmethylamino)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS/c22-20-17-11-5-4-10-16(17)19(21-13-15-9-6-12-23-15)18(20)14-7-2-1-3-8-14/h1-12,21H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSNDQNTIBMABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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